溴化钯(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

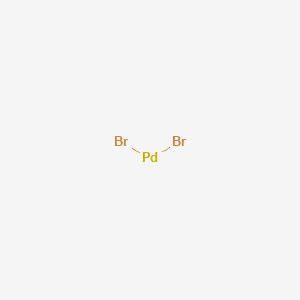

Palladium(II) bromide, also known as palladium bromide, is an inorganic compound composed of the elements palladium and bromine. It is an off-white crystalline powder, which is insoluble in water and soluble in aqueous solutions of acids and alkalis. It has a variety of applications in scientific research, including as a catalyst in organic synthesis, as a reagent in inorganic synthesis, and as a source of palladium ions for biochemical assays.

科学研究应用

1. 配合物形成和光谱分析

溴化钯(II)与不同的配体形成稳定的配合物,这些配合物的稳定性常数和光谱性质已得到分析。例如,Elding (1972) 研究了溴化钯(II)水配合物的稳定性和光谱,提供了对其在不同波长和条件下的行为的见解 (Elding,1972)。

2. 抗菌活性

研究表明,溴化钯(II)配合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性。Nadeem 等人(2010 年)合成了与硫酰胺的溴化钯(II)配合物,并证明了它们的抗菌功效 (Nadeem 等,2010)。

3. 催化应用

溴化钯(II)广泛用作各种化学反应中的催化剂。例如,它的配合物已应用于赫克偶联反应中,以有效地生产芪 (Gümgüm 等,2007)。此外,它已用于氰化反应中,展示了其作为有机合成催化剂的多功能性 (Takanami 等,2005)。

4. 萃取和分离技术

溴化钯(II)在萃取和分离过程中起着至关重要的作用。Alizadeh 等人(2002 年)使用十六烷基吡啶盐作为载体,探索了它通过本体液膜的传输,实现了钯(II) 的高传输效率 (Alizadeh 等,2002)。

5. 分光光度测定

溴化钯(II)配合物可以分光光度法测定,如研究中所示,它与各种试剂反应形成可检测的配合物,在分析化学中有用 (Dalziel 等,1969)。

作用机制

Target of Action

Palladium(II) bromide, with the chemical formula PdBr2 , is an inorganic compound of palladium and bromine . It primarily targets carbon monoxide (CO) and oxygen (O2) in the process of CO oxidation .

Mode of Action

Palladium(II) bromide complexes interact with their targets through a series of complex reactions. According to quantum chemical modeling, palladium(II) bromide complexes most likely occur as Pd(AN)(CO)Br2 (where AN is acetonitrile), Pd(CO)2Br2 , and [Pd(CO)Br3]− . These neutral complexes can be highly catalytically active in the CO oxidation .

Biochemical Pathways

The primary biochemical pathway affected by Palladium(II) bromide is the oxidation of carbon monoxide . The insertion of O2 into the Pd-H bond in the hydride complexes is the rate-limiting step of the CO oxidation reaction . The presence of iron (II) phthalocyaninate in the reaction system causes a noticeable decrease in the activation energy of regeneration of the Pd II complexes due to more efficient activation of O2 .

Result of Action

The primary result of Palladium(II) bromide’s action is the catalysis of CO oxidation . This can have significant implications in various industrial processes. Additionally, some studies suggest potential anticancer activity of palladium(II) complexes, with effects on cell death mechanisms and antioxidant defense .

Action Environment

The action of Palladium(II) bromide can be influenced by environmental factors such as the presence of other compounds and the solvent used. For instance, the presence of iron (II) phthalocyaninate in the reaction system can decrease the activation energy of regeneration of the Pd II complexes . Additionally, Palladium(II) bromide dissolves when heated in acetonitrile, suggesting that the solvent environment can impact its action .

安全和危害

生化分析

Biochemical Properties

Palladium(II) bromide plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, palladium(II) bromide can form complexes with thioamides, which are sulfur-containing compounds. These complexes have been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria . The interaction between palladium(II) bromide and thioamides involves coordination through sulfur atoms, leading to the formation of stable complexes that can disrupt bacterial cell function.

Cellular Effects

Palladium(II) bromide has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, palladium(II) bromide complexes have been shown to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . This inhibition is likely due to the disruption of essential enzymes and proteins involved in bacterial metabolism, leading to cell death.

Molecular Mechanism

The molecular mechanism of action of palladium(II) bromide involves its ability to form coordination complexes with biomolecules. Palladium(II) bromide can bind to sulfur-containing ligands, such as thioamides, through coordination bonds. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, palladium(II) bromide complexes with thioamides have been shown to inhibit bacterial enzymes, leading to antibacterial effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palladium(II) bromide can change over time. The stability and degradation of palladium(II) bromide are important factors to consider. Palladium(II) bromide is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances. Long-term studies have shown that palladium(II) bromide can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst or antibacterial agent .

Dosage Effects in Animal Models

The effects of palladium(II) bromide vary with different dosages in animal models. At low doses, palladium(II) bromide may exhibit beneficial effects, such as antibacterial activity. At high doses, it can become toxic and cause adverse effects. Studies have shown that high doses of palladium(II) bromide can lead to toxicity in animal models, affecting various organs and systems. It is important to determine the threshold levels at which palladium(II) bromide transitions from being beneficial to toxic .

Metabolic Pathways

Palladium(II) bromide is involved in various metabolic pathways, particularly those related to its catalytic activity. It can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, palladium(II) bromide can catalyze carbonylation and cross-coupling reactions, which are important in organic synthesis and metabolic pathways . These catalytic activities can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of palladium(II) bromide within cells and tissues are influenced by its interactions with transporters and binding proteins. Palladium(II) bromide can be taken up by cells through various transport mechanisms, including passive diffusion and active transport. Once inside the cell, it can bind to specific proteins or organelles, influencing its localization and accumulation. These interactions can affect the overall activity and function of palladium(II) bromide within the cell .

Subcellular Localization

Palladium(II) bromide exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, palladium(II) bromide complexes with thioamides have been shown to localize in the cytoplasm and nucleus of bacterial cells, where they exert their antibacterial effects

属性

| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) bromide can be achieved through the reaction of Palladium(II) acetate with Hydrogen bromide gas.", "Starting Materials": ["Palladium(II) acetate", "Hydrogen bromide gas"], "Reaction": [ "Add Palladium(II) acetate to a round-bottom flask", "Pass Hydrogen bromide gas through the flask containing Palladium(II) acetate", "Heat the mixture to 70-80°C and continue passing Hydrogen bromide gas for 4-6 hours", "Cool the mixture to room temperature and filter the precipitated Palladium(II) bromide", "Wash the obtained Palladium(II) bromide with diethyl ether and dry it in a vacuum desiccator" ] } | |

CAS 编号 |

13444-94-5 |

分子式 |

Br2Pd |

分子量 |

266.23 g/mol |

IUPAC 名称 |

palladium(2+);dibromide |

InChI |

InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2 |

InChI 键 |

INIOZDBICVTGEO-UHFFFAOYSA-L |

SMILES |

Br[Pd]Br |

规范 SMILES |

[Br-].[Br-].[Pd+2] |

其他 CAS 编号 |

13444-94-5 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。